Cas no 97151-00-3 (Phenol,4-[(1E)-2-bromo-1,2-diphenylethenyl]-)

Phenol,4-[(1E)-2-bromo-1,2-diphenylethenyl]- structure
97151-00-3 structure
Product Name:Phenol,4-[(1E)-2-bromo-1,2-diphenylethenyl]-
CAS No:97151-00-3
MF:C20H15BrO
MW:351.236504793167
CID:806846
PubChem ID:3036725
Update Time:2025-04-19

Phenol,4-[(1E)-2-bromo-1,2-diphenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-[(1E)-2-bromo-1,2-diphenylethenyl]-
    • (E,Z)-1-BroMo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene
    • 4-[(E)-2-bromo-1,2-diphenylethenyl]phenol
    • (E)-4-(2-Bromo-1,2-diphenylethenyl)phenol
    • A'-Bromo-
    • A-phenyl-4-stilbenol
    • Phenol,4-(2-bromo-1,2-diphenylethenyl)-,(E)
    • 97151-00-3
    • Phenol, 4-(2-bromo-1,2-diphenylethenyl)-, (E)-
    • 874504-11-7
    • Inchi: 1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H/b20-19+
    • InChI Key: XUBABWJOIJRXNS-FMQUCBEESA-N
    • SMILES: Br/C(/C1C=CC=CC=1)=C(\C1C=CC=CC=1)/C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 350.03100
  • Monoisotopic Mass: 350.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 6.2

Experimental Properties

  • Melting Point: 138-142°C
  • PSA: 20.23000
  • LogP: 5.70370
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